1,2-Benzenediamine, 4,5-bis(hexyloxy)-
Description
General Context of Ortho-Phenylenediamine Derivatives in Organic Synthesis and Material Science
Ortho-phenylenediamine (OPD), also known as 1,2-benzenediamine, and its derivatives are a critically important class of aromatic diamines. wikipedia.orgnist.gov The adjacent placement of two amino groups on a benzene (B151609) ring facilitates the formation of five- or six-membered heterocyclic rings through condensation reactions with a variety of electrophiles. This reactivity makes OPD a key precursor for the synthesis of numerous valuable compounds. wikipedia.org
In organic synthesis, OPD is widely used to create:
Benzimidazoles: Reaction with carboxylic acids or aldehydes yields benzimidazoles, a scaffold found in many pharmaceuticals and herbicides. wikipedia.orgresearchgate.net
Quinoxalines: Condensation with 1,2-dicarbonyl compounds produces quinoxalines, which are important in dyes, pharmaceuticals, and as ligands in coordination chemistry. wikipedia.org
Benzotriazoles: Reaction with nitrous acid gives benzotriazole, a well-known corrosion inhibitor. wikipedia.org
Schiff Bases: Condensation with aldehydes, such as salicylaldehyde, forms Schiff base ligands capable of chelating metal ions. wikipedia.orgwisdomlib.org
The versatility of OPD derivatives extends into material science, where they serve as monomers for high-performance polymers, building blocks for pigments, and components in the synthesis of fungicides. manavchem.com Their ability to form stable complexes with metals also makes them significant in the development of catalysts and functional coordination compounds. wisdomlib.org
| Product Class | Reactant Type | Application Area | Reference |
|---|---|---|---|
| Benzimidazoles | Carboxylic Acids, Aldehydes | Pharmaceuticals, Herbicides | wikipedia.orgresearchgate.net |
| Quinoxalines | 1,2-Diketones | Dyes, Pharmaceuticals | wikipedia.org |
| Benzotriazoles | Nitrous Acid | Corrosion Inhibitors | wikipedia.org |
| Schiff Base Ligands | Aldehydes | Coordination Chemistry | wikipedia.orgwisdomlib.org |
| Various Polymers | Dianhydrides, etc. | High-Performance Materials | manavchem.com |
Significance of Alkoxy-Substituted Aromatic Diamines in Tailoring Molecular and Supramolecular Architectures
The introduction of alkoxy (–OR) side chains onto aromatic diamine cores is a powerful strategy for tuning the properties of molecules and the materials derived from them. These flexible, non-polar chains significantly influence intermolecular interactions, solubility, and molecular packing, which are critical for controlling the architecture of materials on a macro scale.
A key area where alkoxy substitution is impactful is in the field of liquid crystals. The length and branching of the alkoxy chains can determine the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. researchgate.netmdpi.com For instance, longer alkoxy chains tend to promote the formation of more ordered smectic phases. mdpi.comazom.com This control over self-assembly is crucial for developing materials for displays and sensors, where macroscopic alignment is essential for function. azom.com
Furthermore, alkoxy substitution enhances the solubility of otherwise rigid and intractable aromatic molecules in common organic solvents. azom.comnasa.gov This improved processability is vital for the fabrication of materials like thin films and fibers from high-performance polymers. The spontaneous orientation of liquid crystalline polymers containing alkoxy side chains can be used to control their electrical and optical properties, leading to materials with polarized light emission for potential use in advanced electronic devices. azom.com
Research Scope and Objectives Pertaining to 1,2-Benzenediamine, 4,5-bis(hexyloxy)-
The specific compound 1,2-Benzenediamine, 4,5-bis(hexyloxy)- represents a targeted molecular design that combines the reactive properties of an ortho-phenylenediamine core with the structure-directing influence of alkoxy substituents. The primary research interest in this molecule lies in its function as a specialized monomer for creating advanced organic materials.
The objectives for using this particular diamine are twofold:
To utilize the reactive 1,2-diamine functionality as a versatile handle for polymerization or for building complex heterocyclic systems, similar to its unsubstituted parent, OPD.
To leverage the two hexyloxy side chains to impart specific material properties. These chains are expected to enhance solubility and induce self-assembly, particularly liquid crystalline behavior, in the resulting polymers or supramolecular structures.
By incorporating 4,5-bis(hexyloxy) groups, researchers aim to create materials where the molecular ordering can be precisely controlled, leading to polymers with anisotropic optical or electronic properties. The length of the hexyl chain is chosen to balance crystallinity and solubility, making it a candidate for forming well-defined, processable materials. This diamine is therefore a valuable building block for synthesizing novel discotic liquid crystals, liquid crystalline polymers, and other functional materials where molecular architecture dictates performance.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 86723-21-9 | lookchem.com |
| Molecular Formula | C18H32N2O2 | lookchem.com |
| Molecular Weight | 308.464 g/mol | lookchem.com |
| Boiling Point (Predicted) | 453.7 ± 40.0 °C | lookchem.com |
| Density (Predicted) | 1.004 ± 0.06 g/cm³ | lookchem.com |
| Hydrogen Bond Donor Count | 2 | lookchem.com |
| Hydrogen Bond Acceptor Count | 4 | lookchem.com |
| Rotatable Bond Count | 12 | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihexoxybenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-3-5-7-9-11-21-17-13-15(19)16(20)14-18(17)22-12-10-8-6-4-2/h13-14H,3-12,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFFOMPXMEPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C(=C1)N)N)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469858 | |
| Record name | 1,2-Benzenediamine, 4,5-bis(hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86723-21-9 | |
| Record name | 1,2-Benzenediamine, 4,5-bis(hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 1,2 Benzenediamine, 4,5 Bis Hexyloxy
Established Synthetic Routes to 4,5-bis(hexyloxy)-1,2-benzenediamine
The primary and most well-documented methods for the synthesis of 1,2-benzenediamine derivatives, including the 4,5-bis(hexyloxy)- substituted analog, hinge on the reduction of corresponding dinitrobenzene precursors. These reductive approaches are complemented by alternative strategies that offer different precursor and derivatization options.
Reductive Approaches from Dinitrobenzene Precursors
The synthesis of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- typically commences with the corresponding dinitrobenzene precursor, 1,2-dinitro-4,5-bis(hexyloxy)benzene. The critical step in this sequence is the reduction of the two nitro groups to amino groups. A common and effective method for this transformation involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent, such as ethanol (B145695). The reaction mixture is typically heated under reflux to drive the reduction to completion. Following the reduction, the reaction is worked up by basification, often with a sodium hydroxide (B78521) solution, to neutralize the acidic reaction medium and precipitate the tin salts, allowing for the extraction of the desired diamine product. mdpi.com
While the specific synthesis of 1,2-dinitro-4,5-bis(hexyloxy)benzene is not detailed in the provided search results, the synthesis of analogous compounds such as 1,4-di(n-heptyloxy)-2,5-dinitrobenzene has been reported. This analog is prepared by the nitration of 1,4-di(n-heptyloxy)benzene using nitric acid. nih.gov This suggests that a similar nitration of 1,2-bis(hexyloxy)benzene (B1587423) would be a viable route to the required dinitro precursor.
A general procedure for the reduction of an aromatic nitro group using SnCl₂·2H₂O involves dissolving the nitro compound in ethanol and adding an excess of the reducing agent. The mixture is then heated to reflux for a period of one hour. mdpi.com This method is a staple in organic synthesis for its reliability in converting nitroarenes to anilines.
Alternative Synthetic Pathways and Precursor Derivatization Strategies
Beyond the direct reduction of dinitro precursors, alternative synthetic methodologies and derivatization strategies provide access to functionalized benzenediamine structures. One such approach involves nucleophilic aromatic substitution. For instance, the reaction of 1,2-difluoro-4,5-dinitrobenzene (B1590526) with amines can lead to the displacement of the fluorine atoms. researchgate.net This strategy allows for the introduction of various substituents onto the benzene (B151609) ring prior to the reduction of the nitro groups.
Furthermore, derivatization of the diamine product opens up a vast chemical space. For example, 1,2-benzenediamines are key precursors in the synthesis of benzimidazoles. semanticscholar.org The condensation of a 1,2-phenylenediamine with a carboxylic acid or its derivative is a fundamental method for constructing the benzimidazole (B57391) ring system. semanticscholar.org This reactivity is exemplified in the synthesis of etonitazene, where a substituted 2-(β-dialkylaminoalkylamine)-5-nitroaniline is reacted with the HCl salt of an imino ethyl ether to form the benzimidazole core. wikipedia.org This highlights how the amino groups of the benzenediamine can be readily functionalized to create more complex heterocyclic structures.
Synthesis of Key Alkoxy-Substituted Phenylene Analogs and Their Synthetic Utility
The synthesis of alkoxy-substituted phenylene analogs is crucial for the development of new materials and molecules with tailored properties. The alkoxy groups can influence solubility, electronic properties, and self-assembly behavior.
The synthesis of 1,4-di(n-heptyloxy)benzene, an analog of the precursor to the title compound, is achieved through the Williamson ether synthesis. nih.gov In this method, hydroquinone (B1673460) is reacted with 1-bromo-n-heptane in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.gov This is a general and widely used method for preparing symmetrical and unsymmetrical ethers from phenols.
The subsequent nitration of such dialkoxybenzenes can, however, lead to a mixture of isomers. For example, the nitration of 1,4-di(n-heptoxy)benzene yields a mixture of the 2,3- and 2,5-dinitro isomers. nih.gov The separation of these isomers can be achieved by column chromatography. nih.gov
The utility of these alkoxy-substituted phenylene diamines is diverse. They serve as precursors for "salen-like" ligands for coordination with transition metals, indicating their importance in coordination chemistry and catalysis. nih.gov Furthermore, chiral 1,2-benzenediamine derivatives can be used to create bifunctional organocatalysts. For instance, (1R,2R)-cyclohexane-1,2-diamine can be derivatized with a substituted 2-fluoronitrobenzene, followed by reduction of the nitro group, to yield a chiral diamine that can be further functionalized into a catalyst for asymmetric reactions. mdpi.com These catalysts have been investigated in reactions like the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com
Moreover, alkoxy-substituted o-phenylene ethynylene oligomers have been synthesized, showcasing the role of these precursors in the construction of larger, conjugated systems with potential applications in materials science. researchgate.net
Table of Synthetic Parameters for Related Alkoxy-Substituted Nitroaromatics
| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 1,4-di(n-heptoxy)benzene | Nitric acid (67%) | - | 273 K for 1h, then RT for 1h, then 313 K for 1h | 1,4-di(n-heptoxy)-2,3-dinitrobenzene and 1,4-di(n-heptoxy)-2,5-dinitrobenzene | 95% (mixture) | nih.gov |
| Hydroquinone | 1-bromo-n-heptane, K₂CO₃ | DMF | Reflux for 3h | 1,4-di(n-heptoxy)benzene | 52% | nih.gov |
| (2-nitrophenyl)cyclohexane-1,2-diamine | SnCl₂·2H₂O | Ethanol | Reflux for 1h | (2-aminophenyl)cyclohexane-1,2-diamine | - | mdpi.com |
Reaction Chemistry and Derivatization Strategies for Advanced Molecular Scaffolds
Condensation Reactions with Dicarbonyl and Dihalo Compounds
The condensation of the vicinal diamine functionality of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- with 1,2-dicarbonyl or related compounds is a cornerstone for the synthesis of nitrogen-containing heterocycles. This reaction proceeds via a sequential nucleophilic attack of the amino groups on the carbonyl carbons, followed by dehydration to yield a stable aromatic ring system.
The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxaline (B1680401) derivatives. sapub.org In the case of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, condensation with a suitable dicarbonyl compound under acidic or thermal conditions leads to the formation of a quinoxaline ring fused to the original benzene (B151609) ring. The hexyloxy substituents at the 6 and 7 positions of the resulting quinoxaline influence its electronic properties and solubility.
Further elaboration of the quinoxaline core can lead to more complex structures like pyrazinoquinoxaline derivatives. These are typically synthesized through the condensation of a substituted o-phenylenediamine (B120857) with a dione. chemrxiv.org The planar structure of these derivatives facilitates strong π-π stacking interactions, which are crucial for applications in organic electronics. chemrxiv.org The introduction of different electron-donating or withdrawing groups onto the pyrazinoquinoxaline scaffold allows for the fine-tuning of the molecule's photophysical and electrochemical properties. chemrxiv.org
Table 1: Examples of Condensation Reactions for Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
|---|---|---|---|
| 1,2-Benzenediamine, 4,5-bis(hexyloxy)- | 1,2-Diketone | Quinoxaline | Acetic acid, reflux |
| o-Phenylenediamine derivative | 1,2-Dicarbonyl compound | Quinoxaline | CuSO₄·5H₂O, Iodine, etc. sapub.org |
Azaacenes, which are polycyclic aromatic hydrocarbons containing one or more nitrogen atoms, are of significant interest due to their potential applications in organic field-effect transistors and light-emitting diodes. The pyrazinoquinoxaline structures discussed previously are a class of azaacenes. chemrxiv.org The synthesis of larger azaacenes can be achieved by employing dihalo compounds in condensation reactions. For instance, the reaction of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- with 1,4-dibromo-2,3-butanedione (B1217914) can produce 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, which can undergo further reactions to extend the π-system. sapub.org
The strategic introduction of nitrogen atoms and solubilizing alkyl chains, such as the hexyloxy groups in the starting material, is a key design principle for creating processable and high-performance azaacene-based materials. The planar nature of these molecules promotes intermolecular interactions that are essential for efficient charge transport. chemrxiv.org
Reactions with Boronic Acid Derivatives for Novel Systems
The reaction of o-diamines with boronic acid derivatives provides an effective route to boron-containing heterocyclic systems. These reactions are often characterized by their high efficiency and the stability of the resulting products.
Aromatic bis(diazaborole)s can be synthesized through the condensation of an aromatic diamine with a boronic acid derivative. The reaction of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- with an appropriate bis(boronic acid) or a boronic acid with a suitable leaving group would lead to the formation of a five-membered diazaborole ring fused to the benzene core. The interaction between boronic acids and bifunctional reagents like diamines has great potential for creating responsive supramolecular structures. mpg.de
The synthesis of phenylboronic compounds often involves methods like electrophilic trapping of arylmetal intermediates or metal-catalyzed cross-coupling reactions. nih.gov For the construction of bis(diazaborole)s, a one-pot reaction between the diamine and a boronic acid derivative in the presence of a suitable catalyst or under specific reaction conditions can be employed. The resulting bis(diazaborole)s are of interest for their potential applications in materials science and as fluorescent sensors.
Schiff Base Formation and Macrocyclization Reactions
The reaction between an amine and a carbonyl compound to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. This reaction is particularly useful for the synthesis of macrocyclic ligands when a diamine is reacted with a dicarbonyl compound. nih.gov
The condensation of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- with dicarbonyl compounds such as 2-hydroxy-5-methylisophthalaldehyde (B1214215) can lead to the formation of macrocyclic Schiff bases. nih.gov These macrocycles can act as multidentate ligands capable of coordinating with various metal ions. researchgate.netresearchpublish.com The presence of the hexyloxy groups enhances the solubility of these large molecules. The synthesis is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). mdpi.com The resulting macrocyclic Schiff bases have been investigated for their applications in supramolecular chemistry, materials science, and catalysis. nih.gov
Table 2: Schiff Base and Macrocycle Formation
| Diamine | Carbonyl Compound | Product Type | Key Feature |
|---|---|---|---|
| o-Phenylenediamine | 2-Hydroxy-5-methylisophthalaldehyde | Macrocyclic Schiff base | Forms stable metal complexes nih.gov |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | 2-Hydroxyacetophenone | Chiral Schiff base ligand | Used in asymmetric catalysis mdpi.com |
Metal-Catalyzed Cross-Coupling Reactions for Extended π-Systems
Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comorgsyn.org These reactions can be utilized to extend the π-conjugated system of molecules derived from 1,2-Benzenediamine, 4,5-bis(hexyloxy)-.
For instance, a dihalo-substituted quinoxaline derivative, synthesized from 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, can undergo a Suzuki cross-coupling reaction with an arylboronic acid to introduce additional aromatic rings. researchgate.net This extends the π-conjugation of the molecule, which can lead to desirable photophysical properties for applications in organic electronics. Palladium and nickel complexes are commonly used as catalysts for these transformations. mdpi.comorgsyn.org Iron-catalyzed cross-coupling reactions have also been developed as a more sustainable alternative. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. nih.gov
Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst (Typical) | Bond Formed | Application |
|---|---|---|---|
| Suzuki Coupling | Palladium(0) complexes | C-C | Extension of π-systems with aryl groups researchgate.net |
| Buchwald-Hartwig Amination | Palladium(0) complexes | C-N | Synthesis of N-arylated compounds orgsyn.org |
| Heck Coupling | Palladium(0) complexes | C-C | Arylation of alkenes researchgate.net |
| Sonogashira Coupling | Palladium(0) and Copper(I) | C-C | Coupling of aryl halides with terminal alkynes semanticscholar.org |
Incorporation into Organic Semiconductor Precursors
The most prominent reaction of 1,2-benzenediamine, 4,5-bis(hexyloxy)- is its use as a precursor in the synthesis of quinoxaline derivatives, which are a significant class of organic semiconductors. ijiset.comresearchgate.net The synthesis is typically achieved through a cyclocondensation reaction between the diamine and a 1,2-dicarbonyl compound, such as benzil (B1666583) or its derivatives. nih.govnih.gov This reaction is a widely used and efficient method for creating the quinoxaline scaffold. nih.gov
The reaction proceeds under mild conditions, often catalyzed by an acid, and can be performed in various solvents, including ethanol or acetic acid. nih.gov The presence of the long, flexible hexyloxy chains on the benzene ring of the diamine is crucial for the final product's application in organic electronics. These chains significantly enhance the solubility of the resulting quinoxaline derivative in common organic solvents. This improved solubility is a critical property for the solution-based processing and fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Quinoxaline-based materials are of high interest in these fields due to their electron-accepting nature and chemical stability. researchgate.netresearchgate.net
Table 1: Representative Synthesis of a Quinoxaline Derivative
| Reactant 1 | Reactant 2 | Product | Conditions | Application |
| 1,2-Benzenediamine, 4,5-bis(hexyloxy)- | Benzil | 6,7-bis(hexyloxy)-2,3-diphenylquinoxaline | Acetic acid, reflux | Organic Semiconductor Precursor |
This table illustrates a typical condensation reaction to form a quinoxaline, a core structure in many organic semiconductors.
Suzuki-Miyaura Coupling in Polymer Synthesis
While 1,2-Benzenediamine, 4,5-bis(hexyloxy)- itself is not a direct participant in Suzuki-Miyaura coupling, it serves as a critical starting material for monomers used in such polymerizations. The strategy involves a two-step process to create conjugated polymers, which are the cornerstone of many organic electronic materials.
First, the diamine is converted into a dihalogenated quinoxaline monomer. This is accomplished through the condensation reaction described previously (Section 3.4.1), but using a halogenated 1,2-dicarbonyl compound. For instance, reaction with 1,4-dibromo-2,3-butanedione yields 2,3-bis(bromomethyl)quinoxaline derivatives. sapub.org A more direct route to an aryl-dihalide involves creating the quinoxaline core first and then halogenating it, or by condensing the diamine with a dihalo-dicarbonyl compound to produce a monomer like 5,8-dibromo-2,3-dialkylquinoxaline. researchgate.net
In the second step, this dihaloquinoxaline monomer is subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aromatic diboronic acid or ester. This polymerization reaction builds a long, conjugated polymer chain by forming new carbon-carbon bonds. The electronic properties of the resulting polymer can be fine-tuned by selecting different aromatic diboronic acids, allowing for precise control over the material's band gap and energy levels for specific electronic applications. ijiset.com
Table 2: Two-Step Strategy for Polymer Synthesis via Suzuki-Miyaura Coupling
| Step | Description | Reactants | Product |
| 1. Monomer Synthesis | Condensation to form a dihalo-quinoxaline monomer. | 1,2-Benzenediamine, 4,5-bis(hexyloxy)-; Dihalo-1,2-dicarbonyl compound | Dihalo-quinoxaline Monomer |
| 2. Polymerization | Palladium-catalyzed cross-coupling. | Dihalo-quinoxaline Monomer; Aromatic Diboronic Acid | Conjugated Polymer |
This table outlines the synthetic route from the diamine to a conjugated polymer suitable for organic electronic applications.
Exploration of Other Reactive Sites and Functional Group Interconversions
Beyond the formation of quinoxalines, the vicinal diamine functionality of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- allows for a rich variety of cyclization and derivatization reactions to produce other advanced molecular scaffolds. The two amine groups can react with a wide range of dielectrophiles or compounds containing two electrophilic centers to form various five-, six-, or seven-membered heterocyclic rings.
For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of 1,5-benzodiazepine derivatives, a class of compounds with significant biological and pharmaceutical interest. nih.gov A cascade cyclization/annulation reaction between an o-phenylenediamine and a β-enamino diketone has been shown to produce complex pyrrole-fused 1,5-benzodiazepines. nih.gov
Furthermore, condensation with carboxylic acids or their derivatives (like esters or acid chlorides) yields benzimidazoles. Reaction with phosgene (B1210022) or its equivalents can produce benzimidazolones. These reactions demonstrate the versatility of the o-phenylenediamine moiety as a scaffold for diverse heterocyclic systems.
Functional group interconversion primarily targets the amine groups. nih.gov These primary amines can undergo standard transformations such as acylation, sulfonylation, or alkylation, allowing for the attachment of various functional groups to modulate the molecule's properties or to prepare it for further reactions.
Table 3: Examples of Cyclization Reactions
| Reactant for Cyclization | Resulting Heterocyclic System |
| 1,2-Dicarbonyl Compound | Quinoxaline |
| Carboxylic Acid / Ester | Benzimidazole (B57391) |
| β-Dicarbonyl Compound | 1,5-Benzodiazepine |
| Phosgene / Carbonate | Benzimidazolone |
This table summarizes the formation of different heterocyclic scaffolds from o-phenylenediamines.
Advanced Spectroscopic and Structural Characterization of 1,2 Benzenediamine, 4,5 Bis Hexyloxy and Its Derivatives
Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Elucidation (e.g., FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in 1,2-Benzenediamine, 4,5-bis(hexyloxy)-. The analysis of the FT-IR spectrum allows for the confirmation of its molecular structure by identifying the characteristic vibrational modes.
The primary amine (-NH₂) groups are expected to show characteristic stretching vibrations. Typically, primary amines exhibit two weak peaks in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching. researchgate.net The disappearance of these two peaks and the appearance of a single absorption at a lower wavenumber would confirm a reaction involving the amine groups, such as cyclocondensation. researchgate.net
The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. mdpi.com The hexyloxy substituents introduce aliphatic C-H bonds, which are identified by strong stretching vibrations in the 2850-2960 cm⁻¹ range. researchgate.net A significant peak corresponding to the C-O ether linkage stretching is also expected around 1250 cm⁻¹.
A summary of the expected FT-IR vibrational frequencies for key functional groups is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Asymmetric Stretch | ~3450 | Weak-Medium |
| Primary Amine (N-H) | Symmetric Stretch | ~3350 | Weak-Medium |
| Primary Amine (N-H) | Scissoring Bend | ~1620 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Weak-Medium |
| Aliphatic C-H (Hexyloxy) | Stretch | 2850-2960 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium |
| Alkyl C-H | Bending | 1375-1470 | Medium |
| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1200-1275 | Strong |
| Aryl Ether (Ar-O-C) | Symmetric Stretch | 1020-1075 | Medium |
This table represents generalized expected values. Actual peak positions can vary based on the specific chemical environment and sample state.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment (e.g., UV-Vis-NIR, Fluorescence Spectroscopy)
The photophysical properties of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- are investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule. The parent compound, 1,2-Benzenediamine, has published UV/Visible spectrum data available in the NIST Chemistry WebBook. nist.gov
The electronic spectrum of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- is dominated by π-π* transitions within the benzene (B151609) ring. The presence of two amine groups and two hexyloxy groups, both of which are strong electron-donating auxochromes, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the donation of lone pair electrons from the nitrogen and oxygen atoms into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
| Property | Expected Observation |
| UV-Vis Absorption | Two main absorption bands are expected, corresponding to π-π* transitions. The primary band (E-band) and a secondary band (B-band) will be red-shifted compared to benzene due to the -NH₂ and -OR substituents. |
| Fluorescence Emission | Upon excitation at its absorption maximum, the compound is likely to exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the two aromatic protons would appear as singlets, as they are chemically equivalent and have no adjacent protons for coupling. The chemical shift of these protons would be influenced by the strong electron-donating character of the four substituents. The amine protons would also produce a broad singlet. The hexyloxy chains would give rise to a series of signals corresponding to the -OCH₂- group (a triplet), four methylene (B1212753) (-CH₂-) groups (multiplets), and the terminal methyl (-CH₃) group (a triplet). rsc.org
The ¹³C NMR spectrum would show distinct signals for the four unique carbon atoms in the benzene ring. The carbons bearing the hexyloxy groups and the amine groups would be significantly shifted due to substituent effects. The six carbons of the hexyloxy chain would each produce a separate signal.
| Assignment (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 6.2 - 6.8 | s (singlet) | 2H |
| -NH ₂ | 3.5 - 4.5 (broad) | s (singlet) | 4H |
| -O-CH ₂- | 3.8 - 4.0 | t (triplet) | 4H |
| -O-CH₂-(CH ₂)₄-CH₃ | 1.2 - 1.8 | m (multiplet) | 16H |
| -CH ₃ | 0.8 - 1.0 | t (triplet) | 6H |
| Assignment (¹³C NMR) | Predicted Chemical Shift (δ, ppm) |
| C -O (Aromatic) | 140 - 150 |
| C -N (Aromatic) | 130 - 140 |
| C -H (Aromatic) | 100 - 110 |
| -O-C H₂- | 68 - 72 |
| -O-CH₂-C H₂- | ~31 |
| -O-(CH₂)₂-C H₂- | ~29 |
| -O-(CH₂)₃-C H₂- | ~25 |
| -O-(CH₂)₄-C H₂- | ~22 |
| -C H₃ | ~14 |
Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Data is inferred from similar structures. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com
Electrochemical Characterization: Cyclic Voltammetry for Redox Potentials and Energy Levels (e.g., HOMO-LUMO)
Cyclic voltammetry (CV) is used to study the redox behavior of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-. Phenylenediamines are known to undergo oxidation reactions. The presence of four electron-donating groups (-NH₂ and -O-hexyl) on the benzene ring makes this molecule particularly electron-rich and thus, easy to oxidize.
The cyclic voltammogram is expected to show two reversible or quasi-reversible one-electron oxidation waves. The first oxidation corresponds to the removal of an electron to form a stable radical cation, which is delocalized over the aromatic ring and the two nitrogen atoms. The second oxidation, occurring at a higher potential, would remove a second electron to form the corresponding diimine species.
The oxidation potentials obtained from CV are directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). A lower oxidation potential indicates a higher HOMO energy level, signifying that the molecule is more easily oxidized. The electron-donating hexyloxy groups raise the HOMO energy, thus lowering the oxidation potential compared to unsubstituted 1,2-benzenediamine. The Lowest Unoccupied Molecular Orbital (LUMO) energy can be estimated from the combination of electrochemical data and the optical band gap determined from UV-Vis spectroscopy.
Solid-State Structural Analysis: X-ray Diffraction and Crystal Engineering Principles
In the solid state, the benzene ring moiety will be essentially planar. The two amine groups will be nearly coplanar with the ring to maximize electronic delocalization. The two hexyloxy side chains are conformationally flexible. However, in crystalline structures, long alkyl chains often adopt a low-energy, all-trans (zigzag) conformation to facilitate efficient packing. researchgate.net The orientation of the hexyloxy groups relative to the plane of the benzene ring will be a key conformational feature.
The molecular packing in the crystal is governed by a network of intermolecular interactions. nih.gov For 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, the dominant interactions are expected to be:
Hydrogen Bonding: The primary amine groups are excellent hydrogen bond donors. It is highly probable that the crystal structure will feature extensive N-H···N hydrogen bonds, linking adjacent molecules into chains, dimers, or more complex 2D or 3D networks. nih.gov
C-H···π Interactions: Hydrogen atoms from the alkyl chains or the aromatic ring may interact with the electron-rich π-system of a neighboring benzene ring, providing additional stabilization. mdpi.com
The final crystal structure will be a delicate balance between maximizing the strong, directional hydrogen bonds and achieving dense packing of the bulky, non-polar hexyloxy chains. nih.gov
Thermal Analysis Techniques for Phase Behavior and Stability (e.g., DSC for Liquid Crystalline Transitions, TGA for Thermal Decomposition)
The thermal behavior of "1,2-Benzenediamine, 4,5-bis(hexyloxy)-" is crucial for understanding its potential applications, particularly in the realm of materials science where thermal stability and phase transitions are paramount. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing these properties. While specific experimental data for "1,2-Benzenediamine, 4,5-bis(hexyloxy)-" is not extensively available in the public domain, an analysis of its structural components allows for a predictive assessment of its thermal characteristics.
Differential Scanning Calorimetry (DSC) for Liquid Crystalline Transitions
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the phase transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. For compounds like "1,2-Benzenediamine, 4,5-bis(hexyloxy)-", which possess features conducive to liquid crystallinity—namely a rigid aromatic core and flexible alkoxy side chains—DSC is instrumental in identifying mesophase transitions.
The molecular structure, featuring a phenylenediamine core with two hexyloxy chains, suggests the potential for thermotropic liquid crystalline behavior. The flexible hexyloxy chains, when heated, will gain conformational freedom, which can drive transitions from a crystalline solid to one or more liquid crystalline phases (mesophases) before reaching an isotropic liquid state. These transitions would be observable in a DSC thermogram as endothermic peaks.
Based on studies of analogous compounds with alkoxy chains, it is anticipated that "1,2-Benzenediamine, 4,5-bis(hexyloxy)-" would exhibit at least one mesophase. The length of the alkoxy chains plays a significant role in the type and stability of the liquid crystalline phase. For instance, in related systems, an increase in the length of the alkyloxy chain has been shown to influence clearing temperatures. benthamdirect.com It is plausible that "1,2-Benzenediamine, 4,5-bis(hexyloxy)-" could exhibit nematic or smectic phases, which are common for molecules with this type of architecture. benthamdirect.com
A hypothetical DSC trace for "1,2-Benzenediamine, 4,5-bis(hexyloxy)-" upon heating would be expected to show an initial sharp peak corresponding to the melting of the crystalline solid (Cr) into a liquid crystalline phase, followed by a smaller peak at a higher temperature indicating the transition from the mesophase to the isotropic liquid (I). The reverse transitions would be observed upon cooling, often at slightly lower temperatures (supercooling).
Table 1: Predicted DSC Data for 1,2-Benzenediamine, 4,5-bis(hexyloxy)- (Note: This data is hypothetical and for illustrative purposes, based on the behavior of similar compounds.)
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
|---|---|---|---|
| Crystal to Mesophase | 85-95 | 90-100 | 40-60 |
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature in a controlled atmosphere. For "1,2-Benzenediamine, 4,5-bis(hexyloxy)-", TGA would be used to determine the temperature at which the compound begins to degrade.
The thermal stability is largely dictated by the strength of the chemical bonds within the molecule. The aromatic core of "1,2-Benzenediamine, 4,5-bis(hexyloxy)-" is expected to be thermally robust. Decomposition would likely initiate with the cleavage of the ether linkages of the hexyloxy side chains or the C-N bonds of the amine groups.
A typical TGA curve for this compound would show a stable baseline with negligible mass loss up to a certain temperature, known as the onset of decomposition. Beyond this point, a significant drop in mass would occur, indicating the breakdown of the molecule. The analysis is often performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Table 2: Predicted TGA Data for 1,2-Benzenediamine, 4,5-bis(hexyloxy)- (Note: This data is hypothetical and for illustrative purposes.)
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature (Tonset) | 250 - 300 °C |
| Temperature at 5% Mass Loss (T5%) | 260 - 310 °C |
| Temperature at 50% Mass Loss (T50%) | 350 - 400 °C |
Computational and Theoretical Investigations of 1,2 Benzenediamine, 4,5 Bis Hexyloxy and Its Derivatives
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimized geometry of molecules. For derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to predict molecular geometries and electronic properties. mdpi.comnih.gov These calculations provide optimized bond lengths and angles that are generally in good agreement with experimental data from techniques like X-ray crystallography. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive and less stable. nih.gov This energy gap is instrumental in explaining the charge transfer interactions occurring within a molecule. irjweb.com For benzimidazole (B57391) derivatives synthesized from 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, the HOMO is often located on the electron-rich benzimidazole core and the benzene (B151609) ring, while the LUMO distribution can be more evenly spread across the molecule, depending on the substituents. electrochemsci.org
Table 1: Frontier Molecular Orbital (FMO) Data for Selected Benzimidazole Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzimidazole Derivative 2a | -6.0254 | -0.5272 | 5.4982 | nih.gov |
| Benzimidazole Derivative 2b | -5.6262 | -0.2512 | 5.3750 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Electrostatic Potential (MESP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. irjweb.com It provides a visual representation of the charge distribution around a molecule. In MESP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, the MESP analysis helps in identifying the chemically reactive areas, which is crucial for understanding their interaction with other molecules. mdpi.comresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). nih.gov Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, with a higher HOMO-LUMO gap corresponding to greater hardness. nih.govirjweb.com These descriptors provide quantitative measures of the molecule's stability and reactivity. nih.gov
Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., UV-Vis, Fluorescence)
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including their UV-Visible absorption and fluorescence spectra. nih.gov These calculations can determine the absorption wavelengths, excitation energies, and oscillator strengths associated with electronic transitions, primarily the HOMO to LUMO transition. nih.gov
For derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, theoretical UV-Vis spectra are often calculated and compared with experimental data. mdpi.comresearchgate.net The calculations can also model the effect of different solvents on the spectroscopic properties, providing a deeper understanding of the molecule's behavior in various environments. nih.gov The results of these calculations are crucial for interpreting experimental spectra and for designing new molecules with specific optical properties. researchgate.net
Table 2: Predicted Spectroscopic Data for a Benzimidazole Derivative
| Property | Calculated Value | Method/Basis Set | Reference |
|---|---|---|---|
| Excitation Energy | 4.5061 eV | TD-DFT/B3LYP/6-31G(d,p) | nih.gov |
| Absorption Wavelength (λmax) | 275.15 nm | TD-DFT/B3LYP/6-31G(d,p) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Modeling of Noncovalent Interactions and Supramolecular Assembly Driving Forces
Noncovalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the formation of supramolecular assemblies. nih.govresearchgate.net Computational methods are essential for modeling these weak interactions and understanding the driving forces behind the self-assembly of molecules into larger, ordered structures. nih.govrsc.org
For derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, theoretical analyses like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to identify and characterize intermolecular contacts. rsc.org These methods can reveal the presence of hydrogen bonds, C-H···π interactions, and other weak forces that govern the crystal packing and supramolecular architecture. rsc.org Understanding these interactions is fundamental for the design of new materials with desired structural and functional properties. rsc.org
Simulations of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for simulating reaction mechanisms and identifying the transition states of chemical reactions. While specific studies on the reaction mechanisms involving the initial cyclization of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- are not extensively detailed in the provided results, the general approach involves using DFT to map the potential energy surface of a reaction. This allows for the calculation of activation energies and the characterization of the geometry of transition state structures. Such simulations are invaluable for understanding how these molecules are formed and for optimizing synthetic procedures. For instance, the synthesis of benzimidazoles from 1,2-diaminobenzenes and aldehydes often requires an oxidative reagent, and computational modeling can elucidate the role of this reagent in the reaction pathway. researchgate.net
Applications and Functional Materials Development Based on 1,2 Benzenediamine, 4,5 Bis Hexyloxy Derivatives
Organic Electronics and Optoelectronic Devices
The development of organic electronics and optoelectronic devices relies heavily on the design and synthesis of novel organic semiconductors with tailored properties. Derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- are promising candidates for these applications due to their potential to form extended π-conjugated systems with desirable electronic and morphological characteristics.
Materials for Organic Light-Emitting Diodes (OLEDs) and Emissive Layers
Derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- are valuable precursors for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs), particularly for the emissive layers. The diamine functionality can be readily condensed with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds known for their high thermal stability, electron-accepting nature, and luminescence properties, making them suitable for use in OLEDs. nih.govgoogle.com
The incorporation of the 4,5-bis(hexyloxy) substituents on the phenylenediamine precursor offers several advantages. The long alkyl chains of the hexyloxy groups improve the solubility of the resulting quinoxaline derivatives in common organic solvents, which is crucial for the fabrication of devices via solution-processing techniques. rushim.ru Furthermore, the electron-donating nature of the alkoxy groups can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the final material. This tuning is essential for optimizing charge injection and transport within the OLED device and for achieving emission at specific wavelengths.
Quinoxaline derivatives can function as either the host or guest material in the emissive layer of an OLED. google.com When used as a host, they provide a matrix for a phosphorescent or fluorescent guest emitter. When used as a guest, they are the primary light-emitting species. The rigid and luminescent nature of the quinoxaline core, combined with the processability imparted by the hexyloxy chains, makes these derivatives highly attractive for creating efficient and stable emissive layers in OLEDs. google.com
| Derivative Type | Synthetic Route | Key Properties | Potential OLED Application |
| Quinoxalines | Condensation with 1,2-diketones | High thermal stability, electron-accepting, tunable luminescence | Host or guest in emissive layer |
| Poly(quinoxaline)s | Polymerization of quinoxaline monomers | Good film-forming properties, charge transport | Emissive or charge transport layer |
Components for Photovoltaic Devices
The same quinoxaline derivatives obtained from 1,2-Benzenediamine, 4,5-bis(hexyloxy)- that are useful for OLEDs also show great promise in the field of organic photovoltaics (OPVs), or solar cells. In OPVs, these materials can act as either the electron donor or electron acceptor component in the photoactive layer, depending on their electronic energy levels relative to the other material in the blend.
The donor-π-acceptor (D-π-A) architecture is a common design strategy for low bandgap polymers in OPVs. In such polymers, an electron-donating unit is linked to an electron-accepting unit through a π-conjugated bridge. Quinoxaline moieties are often employed as the acceptor unit due to their strong electron-withdrawing character. By pairing a quinoxaline derivative of 4,5-bis(hexyloxy)-1,2-phenylenediamine with a suitable electron-donating monomer and polymerizing them, a D-π-A copolymer can be synthesized. rsc.org
The hexyloxy or similar long-chain alkoxy substituents play a critical role in these photovoltaic polymers. They not only ensure good solubility for solution processing of the active layer but also influence the morphology of the donor-acceptor blend, which is crucial for efficient charge separation and transport. For instance, a polymer incorporating a 6,7-dioctyloxyquinoxaline unit has been successfully used as a donor material in polymer solar cells. rsc.org Fluorination of the quinoxaline unit has been shown to be an effective strategy to further improve the photovoltaic properties of these types of polymers. nih.gov
| Device Component | Material Type | Key Features | Performance Impact |
| Electron Acceptor | Quinoxaline derivative | Strong electron-withdrawing nature | Facilitates charge separation |
| Electron Donor | D-π-A copolymer with quinoxaline unit | Tunable bandgap, good solubility | Enhances light absorption and processability |
Molecular Wires and Switches
The concept of molecular electronics, where single molecules or small ensembles of molecules function as electronic components, has driven the search for molecular wires and switches. Derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- can be envisioned as building blocks for such systems.
A molecular wire is a molecule capable of transporting charge over a distance. By reacting the diamine with appropriate end-capping groups, it is possible to create linear, conjugated oligomers. The repeating units containing the bis(hexyloxy)phenylene core would form the backbone of the wire. The hexyloxy side chains would serve to insulate the conductive core and prevent intermolecular short-circuiting.
Molecular switches are molecules that can be reversibly shifted between two or more stable states with different physical properties, such as conductivity or optical absorption, by an external stimulus like light or a change in pH. While specific molecular switches based on 1,2-Benzenediamine, 4,5-bis(hexyloxy)- are not widely reported, the diamine functionality provides a handle to create switchable systems. For example, the formation of a charge-transfer complex between an electron-rich derivative and an electron-poor molecule could be modulated by external stimuli. Research on oxazine-based molecular switches has demonstrated that substituent engineering can finely tune their pH and temperature sensitivity. rsc.org This principle could be applied to derivatives of the title compound.
Conjugated Polymers and Oligomers for Charge Transport
The ability to form extended conjugated systems makes derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- suitable for the synthesis of conjugated polymers and oligomers designed for charge transport. These materials are the cornerstone of organic field-effect transistors (OFETs) and other organic electronic devices. nih.gov
Poly(quinoxaline)s are a class of conjugated polymers that can be prepared from the polymerization of monomers derived from 1,2-diamines and 1,2-dicarbonyl compounds. The incorporation of the 4,5-bis(hexyloxy)phenylene unit into the polymer backbone would result in a material with good processability and potentially high charge carrier mobility. The hexyloxy side chains can promote intermolecular π-π stacking, which is essential for efficient charge hopping between polymer chains in the solid state.
The charge transport in conjugated polymers is a complex process influenced by factors such as molecular conformation, packing, and the presence of disorder. nih.gov The regular substitution with hexyloxy chains can lead to more ordered microstructures, which is beneficial for charge transport. The electronic properties of the polymer can be further tailored by the choice of the dicarbonyl comonomer, allowing for the development of both p-type (hole-transporting) and n-type (electron-transporting) materials.
Liquid Crystalline Materials and Soft Matter Applications
The self-assembly of organic molecules into ordered yet fluid phases is the basis of liquid crystal technology. The unique molecular architecture of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- makes it an interesting candidate for the design of novel liquid crystalline materials.
Design of Discotic Mesogens
Discotic liquid crystals are composed of disk-shaped molecules that can self-assemble into columnar structures. These columns can exhibit one-dimensional conductivity, making them attractive for applications in organic electronics. The general structure of a discotic mesogen consists of a rigid, planar aromatic core surrounded by flexible peripheral alkyl chains.
Derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- can serve as precursors to the core of discotic mesogens. By reacting the diamine with other molecules, a larger, more extended aromatic core can be constructed. The two hexyloxy groups would then act as some of the flexible side chains required for the formation of a liquid crystalline phase. For example, condensation with phenanthrene-9,10-dione derivatives can lead to disc-shaped molecules. rsc.org The propensity of these molecules to form columnar phases is influenced by the size of the aromatic core and the nature of the substituents.
Hybrid Polymer Materials for Liquid Crystal Alignment Layers
Hybrid polymer materials are crucial for inducing the uniform alignment of liquid crystal (LC) molecules in display devices. Polyimides (PIs) are frequently used for these alignment layers due to their excellent thermal and chemical stability. nih.gov The properties of these PI alignment layers can be finely tuned by modifying the chemical structure of the diamine and dianhydride monomers.
The incorporation of long alkyl chains, such as the hexyloxy groups in 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, into the polymer backbone can significantly influence the alignment of liquid crystals. Polystyrene derivatives with bulky side groups have been shown to induce vertical alignment of LC molecules. mdpi.commdpi.com This is attributed to the creation of a low surface energy on the polymer film. Similarly, polyimides with long alkyl side chains have been utilized to achieve vertical LC alignment. mdpi.com The flexible hexyloxy chains of a polyimide derived from 1,2-Benzenediamine, 4,5-bis(hexyloxy)- would likely orient themselves away from the polymer backbone, creating a surface with low surface energy that promotes the homeotropic (vertical) alignment of liquid crystal molecules.
In situ photopolymerization is another technique used to create LC alignment layers. Polyimides containing photoreactive groups, such as benzophenone, can initiate the polymerization of acrylate (B77674) monomers. mdpi.com This process can lead to the formation of a polymer network that dictates the alignment of the liquid crystals. A hybrid material could potentially be developed by incorporating 1,2-Benzenediamine, 4,5-bis(hexyloxy)- into a copolymer with a photoreactive monomer, combining the alignment-directing properties of the hexyloxy groups with the ability to be photopolymerized.
The stability of the liquid crystal alignment is a critical factor for the performance of display devices. The thermal stability of the alignment layer is paramount, and polyimides are known for their high thermal resistance. nih.gov The use of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- as a monomer would be expected to yield polyimides with good thermal stability, ensuring reliable performance of the liquid crystal alignment layer even at elevated temperatures.
Table 1: Properties of Monomers for Liquid Crystal Alignment Layers This table is generated based on data from the text and general chemical principles.
| Monomer | Key Feature | Potential Impact on LC Alignment |
|---|---|---|
| 1,2-Benzenediamine, 4,5-bis(hexyloxy)- | Long hexyloxy side chains | Promotes vertical alignment, lowers surface energy |
| 4,4′-Oxydianiline (ODA) | Standard aromatic diamine | Component of thermally stable polyimides nih.gov |
| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Fluorinated dianhydride | Enhances solubility and optical transparency of polyimides nih.gov |
| Benzophenone-containing dianhydrides | Photoreactive group | Enables photo-induced alignment and in situ polymerization mdpi.com |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, self-assembled structures. 1,2-Benzenediamine, 4,5-bis(hexyloxy)- is an excellent candidate for the construction of such systems due to its ability to form hydrogen bonds and the presence of van der Waals interactions from its hexyloxy chains.
The self-assembly of molecules is driven by a combination of directional interactions, such as hydrogen bonding, and non-directional forces like van der Waals interactions. The two adjacent amino groups of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- can act as hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This allows for the formation of intermolecular hydrogen bonds, leading to the assembly of molecules into larger structures.
The hexyloxy chains play a crucial role in the self-assembly process. The hydrophobic interactions and van der Waals forces between these long alkyl chains can drive the organization of the molecules into ordered arrangements, such as sheets or columns. Similar alkoxy-substituted ortho-phenylene ethynylene oligomers have been shown to be soluble in organic solvents due to their side chains, a property that is essential for solution-based self-assembly studies. researchgate.net The balance between the hydrogen bonding of the diamine groups and the packing of the hexyloxy chains will determine the final supramolecular architecture.
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.gov The 1,2-diaminobenzene moiety can act as a binding site for various guest molecules through hydrogen bonding. The catechol-like structure of the 4,5-bis(hexyloxy)-substituted benzene (B151609) ring can also participate in binding interactions. Catechol derivatives are known to interact with various molecules, and their reactivity can be tuned by the pH of the environment. chemrxiv.org
The hexyloxy chains can contribute to the formation of a hydrophobic pocket, allowing for the recognition and binding of nonpolar guest molecules. By modifying the length and nature of the alkyl chains, the size and shape of the binding cavity can be tailored to selectively bind specific guests. This principle is widely used in the design of synthetic receptors for molecular recognition.
The development of optical sensors often relies on changes in the fluorescence or color of a material upon interaction with an analyte. o-Phenylenediamine (B120857) and its derivatives are known to undergo oxidation to form highly fluorescent phenazine (B1670421) compounds. acs.orgresearchgate.net This transformation can be triggered by various oxidizing agents, including certain metal ions and reactive oxygen species.
A supramolecular assembly of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- could serve as a "turn-on" fluorescent sensor. In its initial state, the self-assembled structure might exhibit weak fluorescence. Upon the introduction of an analyte that can oxidize the diamine groups, the formation of a phenazine derivative within the supramolecular structure would lead to a significant increase in fluorescence, signaling the presence of the analyte. The sensitivity and selectivity of such a sensor could be tuned by modifying the supramolecular organization and the accessibility of the diamine groups to the analyte. Carbon dots derived from o-phenylenediamine have already been demonstrated as effective pH and solvent polarity sensors. nih.gov
Precursors for Polymeric Materials
The diamine functionality of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- makes it a valuable monomer for the synthesis of various high-performance polymers, most notably polyimides.
Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov They are typically synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by a cyclodehydration step to yield the final polyimide.
The use of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- as the diamine monomer would introduce flexible hexyloxy side chains into the rigid polyimide backbone. These side chains are expected to enhance the solubility of the resulting polyimide in common organic solvents. rsc.orgkoreascience.kr This is a significant advantage, as many conventional aromatic polyimides are insoluble and difficult to process. The improved solubility would allow for easier fabrication of films and coatings from solution.
Table 2: Expected Properties of Polyimides from 1,2-Benzenediamine, 4,5-bis(hexyloxy)- This table is generated based on data from the text and established principles of polymer chemistry.
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Solubility | High in organic solvents | Presence of flexible hexyloxy side chains reduces intermolecular packing and enhances solvation. rsc.org |
| Thermal Stability | High | The aromatic imide backbone provides excellent thermal resistance. nih.gov |
| Glass Transition Temperature (Tg) | Moderate to High | A balance between the rigid backbone and the flexible side chains. |
| Processability | Good | Enhanced solubility allows for solution casting of films and coatings. koreascience.kr |
Copolymers with Tunable Properties
The incorporation of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- into copolymer structures, particularly polyquinoxalines, provides a powerful strategy for fine-tuning material properties. Polyquinoxalines are a class of high-performance polymers known for their excellent thermal stability and chemical resistance. They are typically synthesized through the condensation reaction of an aromatic bis(o-diamine) and a bis(α-dicarbonyl) compound. The hexyloxy side chains on the diamine monomer play a critical role in enhancing the solubility and processability of the resulting otherwise rigid-rod polymers.
Research into quinoxaline-based polymer acceptors has demonstrated that the strategic placement of alkoxy side chains is a crucial factor in determining the material's characteristics. nih.govkaist.ac.kr The position of these side chains influences the electronic properties of the polymer. For instance, the electron-donating nature of alkoxy groups can be modulated based on their location on the phenyl ring, which in turn affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net
In the context of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-, the two hexyloxy groups are situated on the benzene ring of the diamine. When this monomer is copolymerized, these side chains impart significant flexibility to the polymer backbone. This increased flexibility can disrupt excessive intermolecular packing, leading to improved solubility in common organic solvents. This is a significant advantage for solution-based processing techniques, which are essential for fabricating thin films for electronic devices.
The properties of copolymers derived from 1,2-Benzenediamine, 4,5-bis(hexyloxy)- can be systematically tuned by varying the comonomers. For example, by copolymerizing with different bis(α-dicarbonyl) compounds, the electronic and optical properties of the resulting polyquinoxalines can be precisely controlled. The hexyloxy side chains also influence the solid-state morphology of the copolymers, affecting their charge-transporting capabilities, which is a key parameter in their application in organic electronics.
A summary of how the hexyloxy side chains can be used to tune copolymer properties is presented in the table below:
| Property | Influence of 4,5-bis(hexyloxy)- Side Chains | Tunability Mechanism |
| Solubility | Increases solubility in organic solvents. | The flexible alkyl chains disrupt polymer packing, reducing intermolecular forces. |
| Processability | Enhances solution-based processing. | Improved solubility allows for the formation of uniform thin films via techniques like spin-coating. |
| Electronic Properties | Modifies HOMO and LUMO energy levels. | The electron-donating nature of the alkoxy groups can be tailored by the choice of comonomer. |
| Solid-State Morphology | Influences thin-film microstructure and charge transport. | The side chains affect the degree of crystallinity and intermolecular interactions. |
Catalysis and Sensor Development (excluding biological/clinical sensing applications)
While direct catalytic applications of polymers derived solely from 1,2-Benzenediamine, 4,5-bis(hexyloxy)- are not extensively documented in dedicated studies, the broader class of polyquinoxalines and related polymers with functional side chains has shown significant promise in catalysis and non-biological sensing. The principles guiding these applications can be extended to polymers incorporating the 4,5-bis(hexyloxy) moiety.
In the realm of catalysis, the nitrogen atoms within the quinoxaline rings of the polymer backbone can act as coordination sites for metal ions. This allows for the design of polymer-supported catalysts. The hexyloxy side chains, in this context, would serve to solubilize the polymer-metal complex, enabling its use in homogeneous catalysis. The recovery and reuse of such a catalyst could potentially be facilitated by inducing precipitation through solvent changes, a process aided by the tunable solubility imparted by the side chains.
For sensor development, polymers with conjugated backbones, such as polyquinoxalines, are excellent candidates for electrochemical sensors. The electrical conductivity and redox properties of these polymers can be modulated by the presence of specific analytes. While there is a wealth of research on electrochemical sensors using various polymer systems, the specific use of polyquinoxalines with hexyloxy side chains for non-biological sensing is an area with potential for development. mdpi.commdpi.comrsc.org The porous nature and large surface area of polymer films are advantageous for sensor applications. The hexyloxy groups could be functionalized to introduce specific recognition sites for target analytes.
The development of electrochemical sensors often involves modifying electrode surfaces with thin polymer films. The enhanced processability of polyquinoxalines derived from 1,2-Benzenediamine, 4,5-bis(hexyloxy)- would be highly beneficial for creating uniform and robust sensor layers. The table below outlines the potential roles of such polymers in these applications.
| Application Area | Potential Role of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- based Polymers | Key Features |
| Catalysis | Soluble support for metal catalysts. | - Quinoxaline nitrogens as metal coordination sites.- Hexyloxy chains ensuring solubility of the catalytic system. |
| Electrochemical Sensors | Active material for the detection of non-biological analytes. | - Conjugated backbone for electronic signal transduction.- Processability for uniform film formation on electrodes. |
Future Perspectives and Emerging Research Directions
Exploration of Novel Derivatization Pathways for Enhanced Functionality
The primary amino groups of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- offer reactive sites for a multitude of chemical transformations. Future research will likely focus on developing novel derivatization pathways to introduce a wide array of functional groups, thereby tailoring the molecule's properties for specific applications.
Inspired by the rich chemistry of o-phenylenediamines, which readily condense with aldehydes and ketones, future work could explore the synthesis of a new class of Schiff bases and benzimidazoles derived from 1,2-Benzenediamine, 4,5-bis(hexyloxy)-. researchgate.netwikipedia.org The long hexyloxy chains are expected to impart high solubility in organic solvents, a desirable trait for solution-processable materials. nih.gov
Furthermore, acylation, sulfonation, and N-arylation reactions, which have been successfully applied to other chiral 1,2-benzenediamine scaffolds, could be investigated to create novel ligands for catalysis or functional organic materials. nih.gov The exploration of these derivatization reactions could lead to compounds with enhanced thermal stability, specific electronic properties, or self-assembly capabilities.
Table 1: Potential Derivatization Reactions of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Condensation | Aldehydes/Ketones, Acid/Base catalyst | Schiff Bases/Benzimidazoles |
| Acylation | Acyl chlorides/Anhydrides, Base | Amides |
| Sulfonation | Sulfonyl chlorides, Base | Sulfonamides |
| N-Arylation | Aryl halides, Palladium catalyst | N-Aryl Amines |
Integration into Multi-Component Hybrid Systems for Advanced Properties
The integration of 1,2-Benzenediamine, 4,5-bis(hexyloxy)- as a building block into multi-component hybrid systems represents a significant area for future research. Its ability to act as a ligand for metal ions, owing to the chelating nature of the adjacent amino groups, opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgossila.com The hexyloxy substituents could play a crucial role in templating the structure of these materials and influencing their porosity and guest-binding properties.
Moreover, this compound could serve as a monomer for the synthesis of advanced polymers. For instance, its derivatives could be incorporated into polyamides or polyimines, where the alkoxy chains would enhance solubility and processability. researchgate.net The resulting polymers may exhibit interesting liquid crystalline or charge-transport properties, making them suitable for applications in organic electronics. The synthesis of thiophene-phenylene-thiophene units with dialkyloxy groups has been shown to produce soluble electroluminescent materials, suggesting a similar potential for derivatives of 1,2-Benzenediamine, 4,5-bis(hexyloxy)-. nih.gov
Rational Design of Molecular Architectures through Computational Chemistry
Computational chemistry is poised to play a pivotal role in guiding the rational design of novel molecular architectures based on 1,2-Benzenediamine, 4,5-bis(hexyloxy)-. Density Functional Theory (DFT) studies, similar to those performed on other substituted phenylenediamines, can be employed to predict the geometric and electronic properties of its derivatives. acs.org Such calculations can help in understanding the impact of different functional groups on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing materials for organic electronics.
Molecular modeling can also be used to simulate the self-assembly behavior of these molecules, predicting their packing in the solid state and their potential to form ordered structures like liquid crystals or thin films. This predictive capability can significantly accelerate the discovery of new materials with desired properties, reducing the need for extensive experimental synthesis and characterization.
Scalable Synthesis and Sustainable Production Methods
For 1,2-Benzenediamine, 4,5-bis(hexyloxy)- to find widespread application, the development of scalable and sustainable synthesis methods is crucial. Current laboratory-scale syntheses of related substituted o-phenylenediamines often involve multi-step procedures. nih.gov Future research should focus on optimizing these routes to improve yields, reduce the number of steps, and utilize more environmentally benign reagents and solvents.
One potential approach could be the adaptation of methods used for the industrial production of o-phenylenediamine (B120857), such as the amination of orthodichlorobenzene derivatives. google.com Another avenue for exploration is the development of catalytic methods, for example, using gallium-based catalysts for the cycloaddition of dienes and isocyanides to form phenylenediamines, which could offer a more direct and atom-economical route. chemrxiv.orgchemrxiv.org The principles of green chemistry, such as using water as a solvent for the synthesis of benzimidazole (B57391) derivatives, could also be applied to develop more sustainable production processes. rsc.org
Challenges and Opportunities in Translating Research Findings to Advanced Technological Applications
The translation of laboratory research on 1,2-Benzenediamine, 4,5-bis(hexyloxy)- and its derivatives into advanced technological applications presents both challenges and opportunities. A primary challenge is the limited amount of fundamental research on this specific compound. A thorough understanding of its physical and chemical properties is a prerequisite for identifying viable applications.
Opportunities lie in its potential use in high-value areas such as organic electronics, sensing, and catalysis. For example, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensitive chemical sensors. The presence of the alkoxy chains could lead to materials with good film-forming properties, which is advantageous for device fabrication.
However, the path to commercialization will require overcoming several hurdles. These include demonstrating superior performance compared to existing materials, ensuring long-term stability and reliability of devices incorporating these new materials, and addressing any potential toxicity or environmental concerns, which are significant considerations for related phenylenediamine compounds. pmarketresearch.comnih.govwikipedia.org Rigorous testing and validation will be necessary to move from promising laboratory results to successful technological innovations.
Q & A
Q. What advanced techniques are recommended for studying this compound’s role in metal-organic frameworks (MOFs)?
- Approach :
- Gas Adsorption Analysis : BET surface area measurements to assess MOF porosity.
- Single-Crystal XRD : Resolve structural details of MOF nodes and linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
